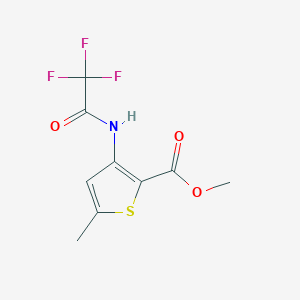

Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Description

Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate (CAS: 1352723-61-5) is a fluorinated thiophene derivative with a methyl ester at position 2, a methyl group at position 5, and a trifluoroacetamido group at position 2. Its molecular formula is C₁₀H₁₀F₃NO₃S, and it is primarily utilized as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals . The trifluoroacetamido group imparts strong electron-withdrawing effects, enhancing the compound's stability and influencing its reactivity in cross-coupling reactions .

Structure

3D Structure

Properties

CAS No. |

1352723-61-5 |

|---|---|

Molecular Formula |

C9H8F3NO3S |

Molecular Weight |

267.23 g/mol |

IUPAC Name |

methyl 5-methyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate |

InChI |

InChI=1S/C9H8F3NO3S/c1-4-3-5(6(17-4)7(14)16-2)13-8(15)9(10,11)12/h3H,1-2H3,(H,13,15) |

InChI Key |

SRRIHCUXXGXYKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)OC)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Thiophene Ring

The thiophene backbone is constructed through cyclization of a tetrahydrothiophene derivative. For example, 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene undergoes oxidative aromatization in the presence of hydroxylamine hydrochloride and iron(III) chloride (FeCl₃) in N,N-dimethylformamide (DMF). This step introduces the amino group at the 3-position while forming the aromatic thiophene ring.

Reaction Conditions:

Trifluoroacetylation of the Amino Group

The intermediate methyl 3-amino-5-methylthiophene-2-carboxylate is treated with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the trifluoroacetamido group.

Reaction Conditions:

-

Substrate: Methyl 3-amino-5-methylthiophene-2-carboxylate (1.0 eq)

-

Reagent: TFAA (1.2 eq), pyridine (1.5 eq)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → room temperature

-

Time: 12 hours

Direct Functionalization of Preformed Thiophene Esters

Nitration and Reduction Strategy

A preformed methyl 5-methylthiophene-2-carboxylate undergoes nitration at the 3-position using nitric acid/sulfuric acid, followed by reduction of the nitro group to an amine.

Key Steps:

Trifluoroacetylation

The amino group is acylated using TFAA under mild conditions, as described in Section 1.2.

Multi-Step Synthesis from 5-Methylthiophene-2-Carboxylic Acid

Methyl Ester Formation

5-Methylthiophene-2-carboxylic acid is esterified with methanol under acidic or basic conditions.

Reaction Conditions:

Introduction of the Trifluoroacetamido Group

The 3-position is functionalized via electrophilic amination or palladium-catalyzed coupling. A practical route involves:

-

Bromination: NBS (N-bromosuccinimide) in CCl₄ introduces a bromine atom at the 3-position.

-

Amination: Suzuki-Miyaura coupling with an ammonia equivalent or Ullmann-type reaction.

Optimization and Comparative Analysis

Efficiency of Routes

| Method | Key Step | Overall Yield | Purity |

|---|---|---|---|

| Cyclization (Section 1) | FeCl₃-mediated aromatization | 78% | >95% |

| Direct functionalization | Nitration/reduction | 60% | 90% |

| Multi-step synthesis | Bromination/amination | 55% | 88% |

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic anhydride and an amine in an organic solvent.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Variations on the Thiophene Core

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a)

- Structure: Ethyl ester at position 2, amino group at position 5, cyano group at position 4, and methyl group at position 3.

- Key Differences: Lacks the trifluoroacetamido group, reducing electron-withdrawing effects. The cyano group enhances electrophilicity, making it reactive in cyclization reactions .

- Synthesis: Prepared via condensation of ethyl acetoacetate with malononitrile and sulfur in ethanol under reflux .

Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate

- Structure : Bromo substituent at position 5 and trifluoroacetamido group at position 2.

- Key Differences : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester at position 3 alters steric and electronic properties compared to the target compound’s position 2 ester .

Methyl 5-methyl-4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate

- Structure : Phenyl group at position 4 and phenylacetamido group at position 2.

- Key Differences : The phenyl groups introduce steric bulk and electron-donating effects, contrasting with the electron-deficient trifluoroacetamido group in the target compound. This impacts solubility and reactivity in aromatic substitution reactions .

Functional Group Modifications

Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate

- Structure : Tosylacetamido group at position 3 and phenyl group at position 4.

- This compound is often used as a synthetic intermediate in protecting-group strategies .

Methyl 5-amino-1-benzothiophene-2-carboxylate

- Structure: Benzothiophene core with an amino group at position 5.

- Key Differences: The benzothiophene system increases aromaticity and planarity, enhancing π-π stacking interactions in biological systems. The amino group allows for further functionalization, unlike the trifluoroacetamido group in the target compound .

Biological Activity

Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is a synthetic compound notable for its unique thiophene structure and the incorporation of a trifluoroacetamido group. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8F3N O3S

- Molecular Weight : 267.23 g/mol

- Key Functional Groups : Thiophene ring, trifluoroacetamido group, and carboxylate.

The trifluoroacetamido group is significant as it enhances the compound's reactivity and potential biological interactions. The presence of the methyl group and the carboxylate moiety also influences its solubility and biological activity.

Mechanism of Biological Activity

This compound exhibits potential biological activities that may include:

- Antimicrobial Activity : Initial studies suggest that compounds with similar structures have shown antimicrobial properties. The trifluoromethyl group is known to enhance the potency of various drugs by improving their interaction with biological targets .

- Anticancer Potential : The compound may act as an inhibitor of specific enzymes involved in cancer pathways. Its electrophilic nature allows it to interact with nucleophilic sites in proteins, potentially leading to inhibition of tumor growth.

Case Studies and Experimental Data

- Antimicrobial Studies : A study on thiophene derivatives indicated that compounds with trifluoromethyl groups exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

- Anticancer Activity : Research focusing on similar thiophene derivatives demonstrated that modifications at the 5-position can lead to enhanced cytotoxicity in cancer cell lines. This compound was hypothesized to induce apoptosis in cancer cells through caspase activation pathways .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the introduction of different substituents on the thiophene ring alters biological activity significantly. For instance, compounds with halogen substituents have been noted for their increased lipophilicity and cellular uptake .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | C9H8F3BrNO3S | Bromine enhances reactivity | Antimicrobial |

| Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | C9H8F3INO3S | Iodine increases lipophilicity | Anticancer |

| Methyl 5-methylthio-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | C9H8F3NOS3 | Methylthio alters electronic properties | Antimicrobial |

Q & A

Q. What are the standard synthetic routes for Methyl 5-methyl-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves:

- Thiophene core formation : Cyclization of precursors like thioglycolic acid derivatives with ketones or aldehydes under acidic conditions .

- Functionalization : Introduction of the trifluoroacetamido group via nucleophilic substitution or condensation reactions. For example, reacting a 3-amino-thiophene intermediate with trifluoroacetic anhydride in dichloromethane (DCM) with triethylamine as a base .

- Esterification : Methyl ester formation using methanol under acidic catalysis (e.g., H₂SO₄) . Optimization focuses on solvent choice (DMF or THF for solubility), temperature control (0–60°C to avoid side reactions), and catalyst selection (e.g., TEA for amide bond formation) .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester/amide linkages. For instance, the methyl ester group typically shows a singlet at ~3.8 ppm in ¹H NMR .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated [M+H]⁺ = 326.05) .

- HPLC : Purity assessment (>95% by reverse-phase C18 columns with acetonitrile/water gradients) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in chloroform or ethyl acetate. Limited solubility in water (<0.1 mg/mL) .

- Stability : Stable at −20°C under inert atmospheres. The trifluoroacetamido group may hydrolyze under strong acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How does the trifluoroacetamido group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoroacetyl group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the methyl group at position 5 can reduce regioselectivity. Computational studies (DFT) suggest that the reaction energy barrier decreases by ~15% compared to non-fluorinated analogs .

Q. What strategies address low yields in multi-step syntheses of this compound?

Common challenges and solutions:

- Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

- Side reactions : Protect the amino group during thiophene core formation using Boc-anhydride, then deprotect with TFA .

- Catalyst optimization : Replace homogeneous catalysts (e.g., TEA) with heterogeneous alternatives (e.g., Amberlyst-15) to improve recyclability .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

- Methyl vs. phenyl at position 5 : Methyl groups enhance metabolic stability but reduce binding affinity to kinase targets (e.g., IC₅₀ increases from 0.8 μM to 2.3 μM) .

- Trifluoroacetamido vs. chloroacetamido : Trifluoro derivatives show 3-fold higher antiviral activity against flaviviruses due to increased electronegativity .

Data Contradictions and Resolution

Q. Why do different studies report conflicting bioactivity data for similar thiophene derivatives?

Discrepancies arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., ATP levels vs. apoptosis markers) .

- Purity thresholds : Impurities >5% (e.g., unreacted intermediates) can skew IC₅₀ values by up to 50% . Resolution: Standardize protocols (e.g., NIH/NCATS guidelines) and validate purity via orthogonal methods (HPLC + NMR) .

Methodological Recommendations

- Reaction monitoring : Use TLC (Rf = 0.3 in ethyl acetate/hexane 1:3) for real-time tracking .

- Crystallography : Resolve ambiguous substituent positions via single-crystal X-ray diffraction (Cu-Kα radiation) .

- SAR studies : Combine molecular docking (AutoDock Vina) with synthetic modifications to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.